BenchChemオンラインストアへようこそ!

4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid

neuraminidase inhibition influenza virus resistance mutation

4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid (synonym: 4-amino-DANA, 4-amino-2-deoxy-2,3-dehydro-N-neuraminic acid) is a chemically modified sialic acid derivative with molecular formula C9H15NO7 and molecular weight 249.22 g/mol. The compound serves as a transition state analog inhibitor of viral and bacterial neuraminidases (sialidases), classified as a biochemical reagent for glycobiology and enzymology research.

Molecular Formula C₉H₁₅NO₇
Molecular Weight 249.22
CAS No. 263155-12-0
Cat. No. B1139671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid
CAS263155-12-0
Synonyms4-Amino-Kdn2en
Molecular FormulaC₉H₁₅NO₇
Molecular Weight249.22
Structural Identifiers
SMILESC1=C(OC(C(C1N)O)C(C(CO)O)O)C(=O)O
InChIInChI=1S/C9H15NO7/c10-3-1-5(9(15)16)17-8(6(3)13)7(14)4(12)2-11/h1,3-4,6-8,11-14H,2,10H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid (4-Amino-DANA): CAS 263155-12-0 Chemical Profile and Research-Grade Specification


4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid (synonym: 4-amino-DANA, 4-amino-2-deoxy-2,3-dehydro-N-neuraminic acid) is a chemically modified sialic acid derivative with molecular formula C9H15NO7 and molecular weight 249.22 g/mol . The compound serves as a transition state analog inhibitor of viral and bacterial neuraminidases (sialidases), classified as a biochemical reagent for glycobiology and enzymology research . Structurally, the molecule features an amino substitution at the C4 position and a 2,3-unsaturated enoic acid moiety within a pyranose ring system [1]. Unlike clinically approved neuraminidase inhibitors, 4-amino-DANA is utilized exclusively as a research tool compound and reference standard for investigating enzyme-inhibitor binding mechanisms, structure-activity relationships (SAR), and resistance mutation studies [2].

Why Generic Substitution Fails for 4-Amino-DANA: Differentiated Potency, Binding Kinetics, and Resistance Profile Versus Clinical Neuraminidase Inhibitors


Generic substitution with DANA (the parent transition state analog) or clinically approved neuraminidase inhibitors such as zanamivir, oseltamivir, or peramivir is not scientifically appropriate for research applications requiring 4-amino-DANA. 4-Amino-DANA exhibits a distinctly weaker inhibitory profile compared to clinical neuraminidase inhibitors, with an IC50 of 970 nM against wild-type influenza neuraminidase versus 1.7 nM for oseltamivir, 3.8 nM for zanamivir, and 1.3 nM for peramivir — representing a 570- to 746-fold difference in potency [1]. Critically, 4-amino-DANA demonstrates a unique resistance-associated shift profile: against the E119V mutant neuraminidase, the IC50 increases approximately 26-fold to 25,100 nM, a magnitude of shift that differs substantially from the resistance profiles of clinical inhibitors and is essential for mechanistic resistance studies [1]. The binding kinetics also fundamentally differ — 4-amino-DANA binds isosterically to DANA with the active site Glu119 adopting a neutral state during binding, a distinct binding mode that cannot be replicated by DANA analogs lacking the C4 amino substitution [2].

4-Amino-DANA (CAS 263155-12-0): Quantitative Evidence for Differentiated Research Utility Relative to Clinical Neuraminidase Inhibitors


Comparative IC50 Data: 4-Amino-DANA vs. Oseltamivir, Zanamivir, and Peramivir in Wild-Type and Mutant Influenza Neuraminidase

In wild-type influenza neuraminidase enzymatic assays, 4-amino-DANA exhibits an IC50 of 970 nM, which is approximately 570-fold weaker than oseltamivir (1.7 nM), 255-fold weaker than zanamivir (3.8 nM), and 746-fold weaker than peramivir (1.3 nM) [1]. Against the E119V mutant neuraminidase, 4-amino-DANA shows an IC50 of 25,100 nM, representing a 26-fold increase relative to wild-type, while oseltamivir shifts 153-fold to 260 nM, and zanamivir and peramivir maintain near-wild-type potency at 3.4 nM and 2.1 nM, respectively [1].

neuraminidase inhibition influenza virus resistance mutation E119V IC50

Structure-Activity Comparison: 4-Amino-DANA (4-AM-DANA) vs. DANA and 4-GU-DANA in Neuraminidase and Cell-Based Assays

In a comparative SAR study, 4-amino-DANA (4-AM-DANA) demonstrates IC50 values ranging from 3.2–8.0 mM for neuraminidase activity inhibition, which is weaker than DANA (2.1 mM) and substantially weaker than 4-guanidino-DANA (4-GU-DANA, 0.25 mM) [1]. In cell fusion assays, 4-AM-DANA shows an IC50 of 4.0 mM compared to 3.2 mM for DANA and 0.19 mM for 4-GU-DANA [1]. For plaque number reduction, 4-AM-DANA exhibits an IC50 of 16.0 mM versus 5.3 mM for DANA and 0.8 mM for 4-GU-DANA [1].

structure-activity relationship DANA 4-GU-DANA influenza SAR

Crystallographic Binding Mode Determination: 4-Amino-DANA Complex with Influenza Neuraminidase at 1.4 Å Resolution

Three-dimensional X-ray crystallographic analysis of the 4-amino-DANA—neuraminidase complex, obtained to 1.4 Å resolution, reveals that 4-amino-DANA binds isosterically to DANA, with the ammonium group at the C4 position interacting with a conserved acidic residue such that Glu119 likely adopts a neutral protonation state upon ligand binding [1]. Computational analysis of binding energies demonstrates that the C4 amino substitution successfully increases the energy of interaction with the active site; however, the gains achieved are insufficient to overcome the energetic cost required to desolvate the ligand region that contacts the protein, thereby explaining the paradoxical observation that the substitution intended to improve binding actually reduces inhibitory activity [1].

X-ray crystallography isosteric binding Glu119 binding energy desolvation

4-Amino-DANA Binding Kinetics and Resistance Mutation Characterization

Unlike the clinically approved neuraminidase inhibitors zanamivir, oseltamivir, and peramivir — which were designed based on DANA's structure and exhibit slow-binding kinetics that confer time-dependent inhibition — 4-amino-DANA serves as a reference tool compound for distinguishing fast-binding from slow-binding inhibitory phenotypes in resistance studies [1]. The compound's distinct kinetic behavior and markedly different resistance-associated IC50 shift pattern (26-fold shift for 4-amino-DANA with E119V mutation versus 153-fold for oseltamivir and minimal shift for zanamivir/peramivir [2]) enable researchers to deconvolute binding kinetics contributions from overall inhibitory potency when characterizing mutant neuraminidase enzymes.

slow binding binding kinetics resistance neuraminidase inhibitor tool compound

Validated Research Applications for 4-Amino-DANA (CAS 263155-12-0) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Reference Standard for Neuraminidase Inhibitor Development

4-Amino-DANA serves as a critical SAR reference compound for evaluating the functional consequences of C4-position modifications on neuraminidase inhibitory activity. As demonstrated by head-to-head comparative data, 4-amino-DANA exhibits IC50 values (3.2–8.0 mM for neuraminidase activity; 16.0 mM for plaque reduction) that are intermediate between the weaker unsubstituted DANA (2.1 mM; 5.3 mM) and the more potent 4-guanidino analog 4-GU-DANA (0.25 mM; 0.8 mM) [1]. This defined potency gradient enables researchers to systematically quantify the contribution of specific C4 substituents to overall inhibitory efficacy, providing a validated benchmark against which novel synthetic analogs can be measured. For procurement purposes, 4-amino-DANA's well-characterized SAR position makes it an essential control compound for any neuraminidase inhibitor optimization program requiring C4-substituted DANA analogs as comparative references.

Mechanistic Studies of Neuraminidase Resistance Mutations Using 4-Amino-DANA as a Differential Probe

4-Amino-DANA's unique resistance-associated IC50 shift profile — a 26-fold increase with the E119V neuraminidase mutation — is distinct from both the 153-fold shift observed with oseltamivir and the minimal shifts (<2-fold) observed with zanamivir and peramivir [1]. This differentiated response enables researchers to employ 4-amino-DANA as a diagnostic probe for dissecting resistance mechanisms that are specific to particular inhibitor binding modes. Studies characterizing novel neuraminidase mutations can utilize 4-amino-DANA alongside clinical inhibitors to determine whether observed resistance is inhibitor-class-specific or reflects broader active-site structural perturbations. Additionally, the compound's distinct binding kinetics profile makes it valuable for experiments requiring discrimination between fast-binding and slow-binding inhibition phenotypes in mutant enzyme characterization [2].

Structure-Guided Computational Modeling and Docking Validation with High-Resolution Crystallographic Data

Researchers engaged in computational chemistry, molecular docking, or structure-based drug design require experimentally validated structural data for calibration and validation of predictive models. 4-Amino-DANA is supported by a high-resolution (1.4 Å) X-ray crystal structure of its complex with influenza neuraminidase (PDB ID: 1F8C) [1]. This structural dataset provides atomic-level resolution of the compound's binding pose, protein-ligand interactions, and the neutralization state of key active site residues (including Glu119) [1]. For computational modeling workflows, 4-amino-DANA offers a structurally characterized reference ligand for calibrating docking scoring functions, validating molecular dynamics simulations, and training machine learning models for neuraminidase inhibitor prediction — advantages that DANA analogs lacking crystallographic characterization cannot provide. Procurement of structurally authenticated 4-amino-DANA ensures that modeling outcomes are based on a ligand with defined three-dimensional binding coordinates rather than computationally inferred poses.

Enzymology Research Requiring a Weak Reference Inhibitor for Baseline Binding Kinetics Determination

In neuraminidase enzymology studies where fast-binding kinetic behavior must be distinguished from slow-binding inhibition, 4-amino-DANA provides a characterized reference compound with binding kinetics that differ fundamentally from clinical slow-binding inhibitors [1]. The compound's substantially weaker baseline potency (IC50 = 970 nM for wild-type neuraminidase versus 1.3–3.8 nM for clinical inhibitors) [2] makes it particularly suitable as a low-affinity control in competitive binding assays, fluorescence polarization displacement studies, and surface plasmon resonance (SPR) experiments where high-affinity clinical inhibitors would saturate binding signals. This application is further supported by the compound's defined molecular properties — molecular weight of 249.22 g/mol and molecular formula C9H15NO7 — which ensure reproducible experimental conditions across independent laboratories.

Quote Request

Request a Quote for 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.